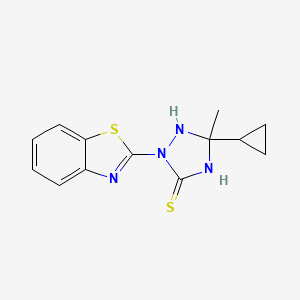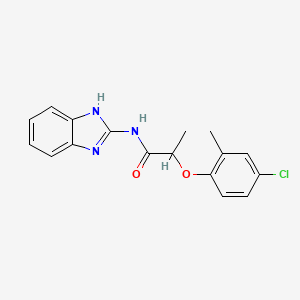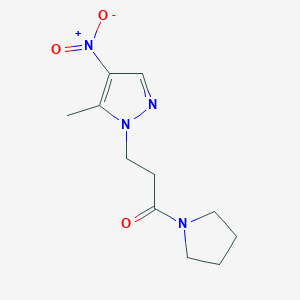![molecular formula C15H13BrN10 B14921160 2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14921160.png)
2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound It features multiple fused rings, including pyrazole, triazole, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactionsThe final steps involve the construction of the triazolo[1,5-c]pyrimidine ring system through cyclization reactions .
Industrial Production Methods
large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow chemistry techniques .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups into the molecule .
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules .
Biology
In biological research, it may be investigated for its potential as a bioactive molecule, possibly exhibiting antimicrobial or anticancer properties .
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways .
Industry
In industry, it might find applications in the development of advanced materials, such as organic semiconductors or catalysts .
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrazole derivatives: Known for their diverse biological activities.
Triazole derivatives: Often used in medicinal chemistry for their stability and bioactivity.
Pyrimidine derivatives: Commonly found in nucleic acids and various drugs
Uniqueness
What sets 2-{1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine apart is its unique combination of these heterocyclic systems, potentially offering a broader range of applications and interactions compared to simpler analogs .
Properties
Molecular Formula |
C15H13BrN10 |
|---|---|
Molecular Weight |
413.24 g/mol |
IUPAC Name |
4-[1-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C15H13BrN10/c1-8-12(16)9(2)26(21-8)7-24-4-3-11(22-24)14-19-15-10-5-18-20-13(10)17-6-25(15)23-14/h3-6H,7H2,1-2H3,(H,18,20) |
InChI Key |
VIFJTDHNQDONAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CN2C=CC(=N2)C3=NN4C=NC5=C(C4=N3)C=NN5)C)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-nitro-N-[2-(propan-2-yl)phenyl]benzamide](/img/structure/B14921078.png)
![N'-[(E)-{4-bromo-5-[(4-chlorophenyl)sulfanyl]furan-2-yl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B14921089.png)
![N-(4-{[4-(2,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B14921094.png)

![N-(2-ethylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B14921107.png)

![N'-[1-(1-adamantyl)ethylidene]-3-nitro-4-methylbenzohydrazide](/img/structure/B14921110.png)
![N-[1-(1-ethyl-1H-pyrazol-5-yl)ethyl]-5-methyl-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B14921120.png)

![N-(2,4-dichlorophenyl)-1-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14921127.png)
![(2E)-2-{4-[(3-chlorobenzyl)oxy]benzylidene}hydrazinecarboxamide](/img/structure/B14921130.png)
![5-[(3-chlorophenyl)carbamoyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B14921151.png)
![(2E)-3-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B14921155.png)
![1-(3-Bromobenzyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B14921158.png)
